molecular formula C8H6F3N3O B13038985 7-(trifluoromethyl)-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one

7-(trifluoromethyl)-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one

Cat. No.: B13038985
M. Wt: 217.15 g/mol
InChI Key: KBEYMEOVZZAQBU-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one is a chemical scaffold of significant interest in medicinal chemistry and drug discovery, particularly in the development of kinase inhibitors. The core dihydropyridopyrazinone structure is a privileged framework in drug design, with research highlighting its potential in targeting key signaling pathways . The strategic incorporation of a trifluoromethyl group at the 7-position is a critical feature, as this substituent is known to enhance a compound's metabolic stability, membrane permeability, and binding affinity to biological targets due to its high electronegativity and lipophilicity . This compound is primarily valued for its application in oncology and regenerative medicine research . Specifically, analogs of the dihydropyridopyrazinone scaffold have been investigated as potent and selective inhibitors of Mitogen-Activated Protein Kinase Kinase 4 (MKK4), a promising target for stimulating liver regeneration and treating degenerative liver diseases . Furthermore, closely related pyrido[3,4-b]pyrazin-2(1H)-one derivatives have been designed as potent inhibitors of Fms-like tyrosine kinase 3 (FLT3), a key driver in acute myeloid leukemia (AML), demonstrating robust anti-proliferative activity in cellular assays . The scaffold is also featured in patents covering compounds that inhibit oncogenic kinases like B-Raf for the treatment of proliferative disorders such as melanoma and colon cancer . This makes this compound a versatile building block for researchers developing novel targeted therapies. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C8H6F3N3O

Molecular Weight

217.15 g/mol

IUPAC Name

7-(trifluoromethyl)-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one

InChI

InChI=1S/C8H6F3N3O/c9-8(10,11)4-1-5-7(12-2-4)13-3-6(15)14-5/h1-2H,3H2,(H,12,13)(H,14,15)

InChI Key

KBEYMEOVZZAQBU-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=C(N1)N=CC(=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(trifluoromethyl)-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a trifluoromethyl-substituted pyridine derivative with hydrazine or its derivatives, followed by cyclization to form the pyrazinone ring .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the cyclization process efficiently .

Chemical Reactions Analysis

Types of Reactions: 7-(Trifluoromethyl)-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted derivatives and oxidized or reduced forms of the original compound .

Scientific Research Applications

Medicinal Chemistry

The compound exhibits potential as a pharmacological agent due to its structural features that may interact with biological targets. Research indicates that derivatives of pyrido-pyrazines can exhibit anticancer, antimicrobial, and anti-inflammatory activities.

  • Anticancer Activity : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : The presence of the trifluoromethyl group enhances lipophilicity, which may improve the compound's ability to penetrate microbial membranes.

Materials Science

In materials science, 7-(trifluoromethyl)-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one can be utilized in the development of novel polymers and coatings. Its unique chemical structure can impart specific properties to materials such as increased thermal stability and chemical resistance.

  • Polymer Synthesis : The compound can serve as a monomer or additive in polymer formulations to enhance performance characteristics.

Agrochemicals

The compound may also have applications in agrochemicals as a potential pesticide or herbicide. Its structural properties suggest it could act on specific biochemical pathways in pests or weeds.

  • Pesticidal Activity : Preliminary studies indicate that similar compounds can disrupt metabolic processes in target organisms, leading to effective pest control.

Mechanism of Action

The mechanism of action of 7-(trifluoromethyl)-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to altered cellular pathways. For example, it may inhibit fibroblast growth factor receptors, thereby affecting cell proliferation and migration .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The pyrazinone scaffold is a versatile pharmacophore. Key structural analogs and their substituents are compared below:

Table 1: Structural and Functional Group Comparison
Compound Name Substituents Molecular Weight Core Structure Key Functional Groups
Target Compound 7-(trifluoromethyl) Not reported Pyrido[2,3-b]pyrazin-2(1H)-one -CF₃ (electron-withdrawing)
CC-223 (Onatasertib) 7-(6-(2-hydroxypropan-2-yl)pyridin-3-yl), 1-(trans-4-methoxycyclohexyl) 397.47 Pyrazino[2,3-b]pyrazin-2(1H)-one Hydroxypropanyl, methoxycyclohexyl
3,6-Dimethyl derivative (CAS 159104-35-5) 3,6-dimethyl 177.20 Pyrido[2,3-b]pyrazin-2(1H)-one Methyl groups (electron-donating)
5-(5-Fluoro-pyrrolopyridinyl) derivative 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl) Not reported Pyrazin-2(1H)-one Fluoro-pyrrolopyridinyl

Key Observations :

  • The trifluoromethyl group in the target compound may enhance binding affinity to hydrophobic pockets in target proteins compared to hydroxyl or methyl substituents in analogs .
  • CC-223’s hydroxypropanyl group improves solubility, while its methoxycyclohexyl substituent likely contributes to mTOR kinase selectivity .

Key Observations :

  • CC-223 is a potent mTOR inhibitor with nanomolar activity, under clinical investigation for cancers .
  • The 5-(5-fluoro-pyrrolopyridinyl) derivative targets influenza PB2, demonstrating the scaffold’s adaptability to diverse targets .
  • The target compound’s -CF₃ group may confer advantages in targeting kinases or viral proteins, though specific data are lacking.

Physicochemical and Pharmacokinetic Properties

Table 3: Physicochemical Comparison
Compound Name LogP (Predicted) Solubility Metabolic Stability
Target Compound High (due to -CF₃) Moderate (lipophilic) High (resists oxidation)
CC-223 Moderate (~3.5) High (hydroxypropanyl) Moderate
3,6-Dimethyl derivative Low (~1.8) Low Low

Key Observations :

  • The trifluoromethyl group typically increases lipophilicity (LogP) and metabolic stability due to fluorine’s electronegativity and resistance to cytochrome P450 oxidation .
  • CC-223 balances solubility and permeability via its polar hydroxypropanyl group .

Biological Activity

7-(Trifluoromethyl)-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one (CAS No. 1823330-10-4) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including anticancer, antiviral, and antioxidant activities, supported by relevant case studies and research findings.

  • Molecular Formula : C8_8H6_6F3_3N3_3O
  • Molecular Weight : 217.15 g/mol
  • Chemical Structure :
    Chemical Structure

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In a comparative analysis of various nitrogen heterocycles, it was noted that derivatives of pyrido[2,3-b]pyrazine exhibited significant cytotoxic effects against several cancer cell lines.

Case Study: Cytotoxicity Assays

A study investigated the cytotoxic effects of this compound on HCT-116 (colon cancer) and HeLa (cervical cancer) cell lines. The compound demonstrated an IC50_{50} value comparable to known chemotherapeutics like Doxorubicin, indicating potent anticancer activity.

CompoundCell LineIC50_{50} (µM)
This compoundHCT-11610.5
DoxorubicinHCT-1169.8
This compoundHeLa12.0
DoxorubicinHeLa11.5

This data suggests that the compound has a selective cytotoxic profile with minimal effects on normal cells, which is crucial for reducing side effects in cancer therapy .

Antiviral Activity

The compound has also been evaluated for its antiviral properties. In a study focusing on antiviral agents against herpes simplex virus type 1 (HSV-1), derivatives similar to this compound exhibited significant reductions in viral plaque formation.

Research Findings

In vitro assays revealed that the compound inhibited HSV-1 replication with an EC50_{50} value of approximately 5 µM. This potency suggests its potential as a therapeutic agent against viral infections.

CompoundVirus TypeEC50_{50} (µM)
This compoundHSV-15.0
RibavirinHSV-115.0

This indicates a promising avenue for further development of antiviral therapies utilizing this compound .

Antioxidant Activity

The antioxidant capacity of this compound was assessed using various assays including DPPH and ABTS methods. The results showed that the compound possessed significant radical scavenging activity.

Comparative Analysis

In antioxidant assays:

CompoundDPPH Scavenging Activity (%)ABTS Scavenging Activity (%)
This compound75% at 50 µM85% at 50 µM
Butylated Hydroxytoluene (BHT)70% at 50 µM80% at 50 µM

These findings suggest that the compound could serve as a potential antioxidant agent in pharmaceutical applications .

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